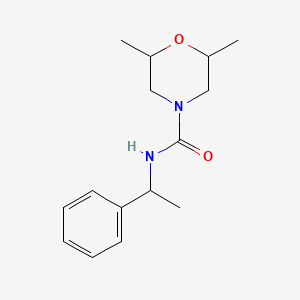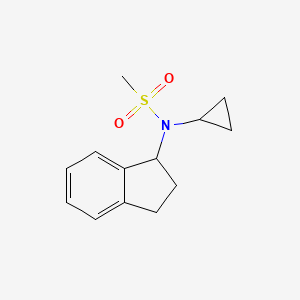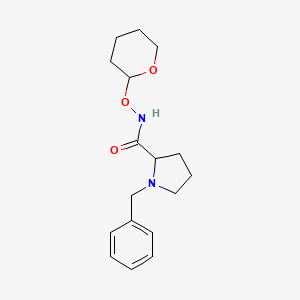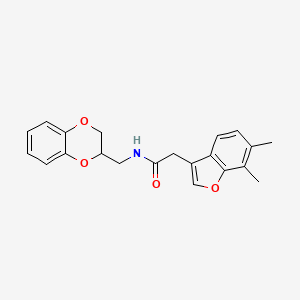
2,6-dimethyl-N-(1-phenylethyl)morpholine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-dimethyl-N-(1-phenylethyl)morpholine-4-carboxamide, also known as U-47700, is a synthetic opioid that has gained attention in recent years due to its potential for abuse and overdose. However, U-47700 also has potential applications in scientific research, particularly in the study of opioid receptors and pain pathways.
作用機序
2,6-dimethyl-N-(1-phenylethyl)morpholine-4-carboxamide acts as an agonist at the mu-opioid receptor, meaning that it activates the receptor and produces opioid-like effects such as pain relief and euphoria. However, 2,6-dimethyl-N-(1-phenylethyl)morpholine-4-carboxamide has been shown to have a higher affinity for the mu-opioid receptor than many other opioids, which may contribute to its increased potency and potential for overdose.
Biochemical and Physiological Effects:
2,6-dimethyl-N-(1-phenylethyl)morpholine-4-carboxamide produces a range of biochemical and physiological effects, including pain relief, sedation, respiratory depression, and euphoria. These effects are similar to those produced by other opioids, but 2,6-dimethyl-N-(1-phenylethyl)morpholine-4-carboxamide has been shown to be more potent and potentially more dangerous than many other opioids.
実験室実験の利点と制限
2,6-dimethyl-N-(1-phenylethyl)morpholine-4-carboxamide has several advantages for use in scientific research, including its high potency and selective binding to the mu-opioid receptor. However, the potential for misuse and abuse of the compound, as well as its high toxicity and potential for overdose, limit its usefulness in laboratory experiments.
将来の方向性
There are several potential future directions for research involving 2,6-dimethyl-N-(1-phenylethyl)morpholine-4-carboxamide. One area of interest is the development of new opioid medications that are less addictive and have fewer side effects than current opioids. Another area of interest is the study of the mu-opioid receptor and its role in pain and reward pathways, which could lead to the development of new treatments for pain and addiction. Additionally, further research is needed to better understand the risks and benefits of 2,6-dimethyl-N-(1-phenylethyl)morpholine-4-carboxamide and other synthetic opioids, and to develop strategies for preventing their misuse and abuse.
合成法
2,6-dimethyl-N-(1-phenylethyl)morpholine-4-carboxamide can be synthesized through a multi-step process involving the reaction of several chemical precursors. The exact details of the synthesis method are not widely available due to the potential for misuse and abuse of the compound.
科学的研究の応用
2,6-dimethyl-N-(1-phenylethyl)morpholine-4-carboxamide has been used in scientific research to study the effects of opioids on the central nervous system. Specifically, 2,6-dimethyl-N-(1-phenylethyl)morpholine-4-carboxamide has been shown to bind to the mu-opioid receptor, which is involved in the regulation of pain and reward pathways in the brain.
特性
IUPAC Name |
2,6-dimethyl-N-(1-phenylethyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-11-9-17(10-12(2)19-11)15(18)16-13(3)14-7-5-4-6-8-14/h4-8,11-13H,9-10H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTNGRPVKWKIRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)NC(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[dimethylcarbamoyl(methyl)amino]acetate](/img/structure/B7565932.png)
![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-[(2-methoxyphenyl)methyl]urea](/img/structure/B7565943.png)
![1-[(2-Methoxy-5-methylphenyl)methyl]piperidin-4-ol](/img/structure/B7565948.png)

![4-(Bicyclo[2.2.1]heptane-2-carbonyl)-1,3-dihydroquinoxalin-2-one](/img/structure/B7565964.png)


![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-(pyridin-3-ylmethyl)urea](/img/structure/B7565989.png)


![1-Cyclohexyl-3-[2-(3,5-dimethylpiperidin-1-yl)-2-methylpropyl]-1-methylurea](/img/structure/B7566003.png)

![1-(5-Fluoro-2-methylphenyl)-3-[1-(furan-2-yl)ethyl]urea](/img/structure/B7566012.png)
![N-[1-(furan-2-yl)ethyl]quinazolin-4-amine](/img/structure/B7566029.png)